6-Bromobenzo[d]thiazole-2-carbaldehyde is an aromatic heterocyclic compound containing a benzothiazole core with a bromine atom at the 6th position and a carbaldehyde group at the 2nd position. This compound serves as a valuable building block in supramolecular chemistry and acts as a ligand for transition metal catalysts and luminescent complexes [].
6-Bromobenzo[d]thiazole-2-carbaldehyde is classified under:
The synthesis of 6-bromobenzo[d]thiazole-2-carbaldehyde can be achieved through various methods, often involving bromination and subsequent functionalization of benzothiazole derivatives. Key methods include:
The molecular structure of 6-bromobenzo[d]thiazole-2-carbaldehyde features:
The compound's structure can be represented using its canonical SMILES notation: C1=CC2=C(C=C1C=O)SC(=N2)Br
. This notation highlights the connectivity between atoms and functional groups.
6-Bromobenzo[d]thiazole-2-carbaldehyde is involved in various chemical reactions, including:
The mechanism of action for 6-bromobenzo[d]thiazole-2-carbaldehyde is largely dependent on its reactivity as an electrophile due to the electron-withdrawing nature of the aldehyde group. Potential interactions include:
Studies indicate that derivatives of benzothiazoles exhibit varied biological activities, including antimicrobial and anticancer properties, suggesting that this compound could have similar effects.
The stability of 6-bromobenzo[d]thiazole-2-carbaldehyde is influenced by light exposure and moisture. Proper storage in a cool, dry place is recommended to maintain integrity.
6-Bromobenzo[d]thiazole-2-carbaldehyde has several scientific applications:
CAS No.: 53-57-6
CAS No.: 81129-73-9
CAS No.: 910028-78-3
CAS No.: 16032-02-3
CAS No.:
CAS No.: 7170-05-0